molecular formula C10H10BrF2NO B2888063 N-(3-Bromophenethyl)-2,2-difluoroacetamide CAS No. 1010422-41-9

N-(3-Bromophenethyl)-2,2-difluoroacetamide

Cat. No. B2888063
CAS RN: 1010422-41-9
M. Wt: 278.097
InChI Key: ILFYTESAGFYKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromophenethyl” is a part of various compounds used in chemical research . It’s a phenethyl alcohol derivative with a bromine atom attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “3-Bromophenethyl” compounds includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromophenethyl” compounds include a molecular weight of 201.06 g/mol, a refractive index of 1.573, a boiling point of 107-110 °C/1 mmHg, and a density of 1.478 g/mL at 25 °C .

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

Ethyl bromodifluoroacetate, a compound similar to N-(3-Bromophenethyl)-2,2-difluoroacetamide, has been used as an N-formylating agent in copper-catalyzed N-formylation of amines. This process efficiently synthesizes N-formamides from primary, secondary, cyclic arylamines, and aliphatic amines, indicating the potential use of this compound in similar formylation reactions to produce valuable amide derivatives in moderate-to-excellent yields (Xiao-fang Li et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds, incorporating a sulfamoyl moiety for antimicrobial applications, involves reactions with cyanoacetamide derivatives. This study illustrates the potential for this compound to participate in the synthesis of heterocyclic structures with biological activity, emphasizing its utility in medicinal chemistry (E. Darwish et al., 2014).

Synthesis of Difluoropiperidines

Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which are important in medicinal chemistry, shows the use of ethyl bromodifluoroacetate in creating fluorinated gamma-amino acids and dihydroxypiperidine derivatives. This demonstrates the utility of bromodifluoroacetate derivatives, akin to this compound, in synthesizing fluorinated compounds for pharmaceutical research (Riccardo Surmont et al., 2010).

Palladium-Catalyzed gem-Difluoroallylation

A study on the palladium-catalyzed gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes reveals a method for introducing difluoroallyl groups into molecules. The research highlights the application of bromodifluoroacetamide derivatives in creating compounds with potential relevance in drug discovery and development, showcasing the synthetic versatility of compounds like this compound (Qiao‐Qiao Min et al., 2014).

Safety and Hazards

“3-Bromophenethyl” compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions could involve further exploration of the resistance mechanism of Botrytis cinerea to related compounds like SYAUP-CN-26 . This could provide a theoretical basis for the development of new sulfonamide compounds for B. cinerea and new agents for the prevention and control of resistant B. cinerea .

properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-8-3-1-2-7(6-8)4-5-14-10(15)9(12)13/h1-3,6,9H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYTESAGFYKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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